molecular formula C24H26N2O4S2 B2519912 2-[2-[1-(4-methylphenyl)sulfonylindol-4-yl]oxyethoxy]-N-(thiophen-2-ylmethyl)ethanamine CAS No. 439094-58-3

2-[2-[1-(4-methylphenyl)sulfonylindol-4-yl]oxyethoxy]-N-(thiophen-2-ylmethyl)ethanamine

Cat. No. B2519912
CAS RN: 439094-58-3
M. Wt: 470.6
InChI Key: VTGKONPQEAFLIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[1-(4-methylphenyl)sulfonylindol-4-yl]oxyethoxy]-N-(thiophen-2-ylmethyl)ethanamine is a useful research compound. Its molecular formula is C24H26N2O4S2 and its molecular weight is 470.6. The purity is usually 95%.
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Scientific Research Applications

Copper-Catalyzed Stereospecific C–S Coupling Reaction

One area of application is in the synthesis of enantiopure benzylic thioethers, thioacetates, and sulfones via copper-catalyzed stereospecific C–S coupling reactions. This process utilizes tertiary benzylic amines, including heterocyclic amines, for the efficient transfer of chirality to the products. Such reactions are crucial for developing compounds with specific optical activities, which are essential in pharmaceuticals and materials science (Jiang et al., 2018).

Bohlmann-Rahtz Heteroannulation Reactions

Another relevant application is in the synthesis of complex molecules like dimethyl sulfomycinamate through Bohlmann-Rahtz heteroannulation reactions. This methodology is significant for constructing heterocyclic structures, often found in natural products and pharmaceuticals (Bagley et al., 2005).

S-adenosylmethionine Utilization

The compound's potential involvement in biochemical pathways can be inferred from the diverse roles of S-adenosylmethionine (SAM) in methylation reactions, synthesis of complex molecules, and radical-based biochemical transformations. Such insights are crucial for understanding cellular processes and designing biotechnological applications (Fontecave et al., 2004).

L-proline-catalyzed Domino Annulation

The compound might also find applications in synthetic chemistry, such as in L-proline-catalyzed domino annulation reactions for the synthesis of thienothiopyrans. This method emphasizes the creation of complex molecules with multiple stereocenters in a single operation, highlighting its importance in the synthesis of stereocomplex molecules (Indumathi et al., 2010).

Electrochemical Characterization

In materials science, the electrochemical properties of polythiophene derivatives doped with sulfonated thiophenes provide a basis for understanding the conductive and electroactive behavior of related compounds. These properties are key for applications in electronics, sensing, and energy storage (Mousavi et al., 2008).

properties

IUPAC Name

2-[2-[1-(4-methylphenyl)sulfonylindol-4-yl]oxyethoxy]-N-(thiophen-2-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S2/c1-19-7-9-21(10-8-19)32(27,28)26-13-11-22-23(26)5-2-6-24(22)30-16-15-29-14-12-25-18-20-4-3-17-31-20/h2-11,13,17,25H,12,14-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGKONPQEAFLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3OCCOCCNCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[1-(4-methylphenyl)sulfonylindol-4-yl]oxyethoxy]-N-(thiophen-2-ylmethyl)ethanamine

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